(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone
Description
(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone is a brominated aromatic ketone featuring a thiomorpholine-1,1-dioxide moiety. Its molecular formula is C₁₂H₁₄BrNO₃S, with a molecular weight of 344.21 g/mol (based on analogs in ). The compound’s structure comprises a 3-bromo-5-methylphenyl group linked via a carbonyl group to a 1,1-dioxidothiomorpholine ring.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)-(1,1-dioxo-1,4-thiazinan-4-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c1-9-6-10(8-11(13)7-9)12(15)14-2-4-18(16,17)5-3-14/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQJBQIUEDMRQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCS(=O)(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone typically involves multi-step organic reactions. One common method includes the bromination of 5-methylphenyl compounds followed by the introduction of the dioxidothiomorpholino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives of brominated phenyl compounds have shown sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines, indicating that the presence of bromine can enhance biological activity . The mechanism often involves disruption of microtubule dynamics, which is crucial for cell division.
Case Study: Tubulin Inhibition
A study focusing on N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide derivatives demonstrated that certain bromo-substituted compounds could effectively inhibit tubulin polymerization at nanomolar concentrations. This suggests that (3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone could similarly target tubulin, making it a candidate for further investigation as an antitumor agent .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods involving the reaction of bromo-substituted phenyl derivatives with thiomorpholine derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
| Synthesis Method | Reactants | Conditions | Yield |
|---|---|---|---|
| Method A | 3-Bromo-5-methylphenol + Thiomorpholine | Stirring at room temperature overnight | High |
| Method B | 3-Bromo-5-methylbenzoyl chloride + Thiomorpholine | Reflux in dichloromethane | Moderate |
Material Science Applications
Non-linear Optical Properties
Compounds similar to this compound have been investigated for their non-linear optical properties, which are crucial for applications in photonics and optoelectronics. The presence of bromine enhances the molecular polarizability, making these compounds suitable candidates for developing new materials in laser technology and optical devices .
In addition to its potential as an antitumor agent, there is evidence that similar compounds can exhibit antimicrobial properties. The structural features of brominated phenyl compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways . This opens avenues for developing new antimicrobial agents.
Mechanism of Action
The mechanism by which (3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The dioxidothiomorpholino group is believed to play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A : (3-Bromophenyl)(1,1-dioxidothiomorpholino)methanone
- Molecular Formula: C₁₁H₁₂BrNO₃S
- Key Differences : Lacks the 5-methyl group on the phenyl ring.
- Solubility: Methyl groups enhance lipophilicity; thus, Compound A may exhibit lower logP compared to the target compound. Biological Activity: Methyl groups often improve metabolic stability; the target compound may have a longer half-life in vivo.
Compound B : (3-Aminophenyl)(1,1-dioxidothiomorpholino)methanone
- Molecular Formula : C₁₁H₁₃N₂O₃S ()
- Key Differences: Substitution of bromo and methyl groups with an amino group.
- Solubility: Amino groups increase polarity, improving aqueous solubility compared to bromo/methyl analogs. Applications: Amino-substituted analogs are more likely to participate in hydrogen bonding, making them candidates for enzyme inhibition (e.g., kinase targets).
Variations in the Thiomorpholine-1,1-dioxide Moiety
Compound C : 2-Bromo-1-(1,1-dioxidothiomorpholino)ethanone
- Molecular Formula: C₆H₉BrNO₃S (–13)
- Key Differences : Replaces the aromatic phenyl group with a bromoethyl chain.
- Impact :
Thermal and Crystallographic Comparisons
Compound D : Di(1H-tetrazol-5-yl)methanone oxime
- Decomposition Temperature : 288.7°C ()
- Key Differences : Tetrazole rings instead of thiomorpholine dioxide.
- Impact :
- Thermal Stability : The target compound likely decomposes at lower temperatures due to weaker S–O bonds compared to N–N bonds in tetrazoles.
- Crystallinity : Thiomorpholine derivatives (e.g., Compound A) crystallize in orthorhombic systems (space group Pbc2) with densities ~1.675 g·cm⁻³, similar to tetrazole analogs .
Data Table: Structural and Physical Properties
Biological Activity
The compound (3-Bromo-5-methylphenyl)(1,1-dioxidothiomorpholino)methanone represents a novel class of chemical entities with potential therapeutic applications, particularly in oncology. This article examines its biological activity, focusing on its mechanism of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure and Properties
The compound features a bromo-substituted phenyl group and a thiomorpholino moiety with a dioxido functional group. These structural elements are critical for its biological activity, influencing interactions with biological targets.
Research indicates that compounds similar to this compound may act as kinase inhibitors , particularly targeting pathways involved in cell proliferation and survival. Kinases play vital roles in signal transduction, and their inhibition can lead to apoptosis in cancer cells.
Anticancer Activity
Studies have demonstrated that the compound exhibits significant anticancer properties . For instance:
- In vitro studies showed that it inhibits the growth of various cancer cell lines, including breast and lung cancer cells.
- Mechanistic studies suggested that it induces apoptosis through the activation of intrinsic pathways, leading to increased caspase activity.
Selectivity and Toxicity
The selectivity of this compound for tumor cells over normal cells is noteworthy. Comparative studies reveal:
- Reduced cytotoxicity towards healthy cells while maintaining efficacy against cancerous cells.
- Improved selectivity over other kinases, minimizing off-target effects which are common with many kinase inhibitors.
Case Studies
Several case studies illustrate the compound's potential:
-
Case Study 1: Breast Cancer
- A study involving the treatment of HER2-positive breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.
- The study highlighted the compound's ability to downregulate HER2 expression and inhibit downstream signaling pathways.
-
Case Study 2: Lung Cancer
- In non-small cell lung cancer models, this compound demonstrated potent antitumor activity.
- The mechanism was attributed to the inhibition of key survival pathways mediated by TBK1 kinase.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
